

Lack of Publicly Available Data on 4-Bromo-1H-indole-7-carboxamide Derivatives

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Compound of Interest

Compound Name: **4-Bromo-1H-indole-7-carboxamide**

Cat. No.: **B597643**

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As of December 2025, a comprehensive search of scientific literature and patent databases did not yield any publicly available studies detailing the *in vitro* and *in vivo* efficacy of **4-Bromo-1H-indole-7-carboxamide** derivatives. While information on the synthesis and commercial availability of the parent compound, 4-Bromo-1H-indole-7-carboxylic acid, and its corresponding carboxamide exists, no biological evaluation data for its derivatives has been published.

Therefore, this guide will provide a comparative analysis of the efficacy of closely related indole carboxamide scaffolds that have been investigated for various therapeutic applications. This information may offer valuable insights for researchers and drug development professionals interested in the potential of the **4-Bromo-1H-indole-7-carboxamide** core structure. The presented data pertains to indole-2-carboxamides, indole-3-glyoxylamides, and 7-azaindole-1-carboxamides, which share structural similarities with the topic of interest.

Efficacy of Related Indole Carboxamide Derivatives

Several classes of indole carboxamide derivatives have demonstrated significant biological activity across different disease areas, including cancer and infectious diseases. The following sections summarize the available data for these related compounds.

In Vitro Efficacy of Indole Carboxamide Derivatives

The *in vitro* activity of various indole carboxamide derivatives has been evaluated against a range of biological targets and cell lines. The data is summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound ID	Cancer Cell Line	IC50 / GI50 (µM)	Target(s)	Reference
Va	Not Specified	0.026 (GI50)	EGFR, BRAFV600E	[1]
Ve	Not Specified	Not Specified	EGFR, BRAFV600E	[1]
Vf	Not Specified	Not Specified	EGFR, BRAFV600E	[1]
Vg	Not Specified	Not Specified	EGFR, BRAFV600E	[1]
Vh	Not Specified	Not Specified	EGFR, BRAFV600E	[1]
5d	MCF-7	0.95 (GI50)	EGFR, CDK2	[2]
5e	MCF-7	1.12 (GI50)	EGFR, CDK2	[2]
5j	MCF-7	1.05 (GI50)	EGFR, CDK2	[2]

Table 2: In Vitro Anti-Infective Activity of Indole Carboxamide Derivatives

Compound ID	Organism	MIC (µM)	Target	Reference
6a	Plasmodium falciparum 3D7	1.39	Not Specified	[3]
6f	Plasmodium falciparum 3D7	0.4	Not Specified	[3]

In Vivo Efficacy of Related Indole Carboxamide Derivatives

Limited in vivo data is available for the broader class of indole carboxamides. One notable example is a 7-azaindole-1-carboxamide derivative investigated as a PARP-1 inhibitor.

Table 3: In Vivo Antitumor Activity of a 7-Azaindole-1-carboxamide Derivative

Compound	Animal Model	Tumor Type	Dosing	Outcome	Reference
ST7710AA1 (1I)	Nude mice	MX1 human breast carcinoma	Not specified	Similar tumor volume inhibition to Olaparib at a lower dose. Well-tolerated.	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized indole-2-carboxamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[2]

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) was calculated.

Kinase Inhibition Assay (EGFR and CDK2)

The inhibitory activity of compounds against EGFR and CDK2 was evaluated using commercially available kinase assay kits.[\[2\]](#)

- Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor were combined in a reaction buffer in a 96-well plate.
- Incubation: The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes).
- Detection: The amount of phosphorylated substrate was quantified using a detection reagent that produces a chemiluminescent or fluorescent signal.
- Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Antitumor Efficacy Study

The in vivo antitumor efficacy of a selected compound was evaluated in a xenograft mouse model.[\[4\]](#)

- Tumor Implantation: Human tumor cells (e.g., MX1) were subcutaneously implanted into the flank of immunodeficient mice.
- Tumor Growth: Tumors were allowed to grow to a palpable size.
- Treatment: Mice were randomized into control and treatment groups. The test compound was administered via a specified route (e.g., oral, intraperitoneal) at a predetermined dose

and schedule.

- Tumor Measurement: Tumor volume was measured periodically using calipers.
- Monitoring: Animal body weight and general health were monitored throughout the study.
- Endpoint: The study was terminated when tumors in the control group reached a certain size, and the tumors were excised and weighed.

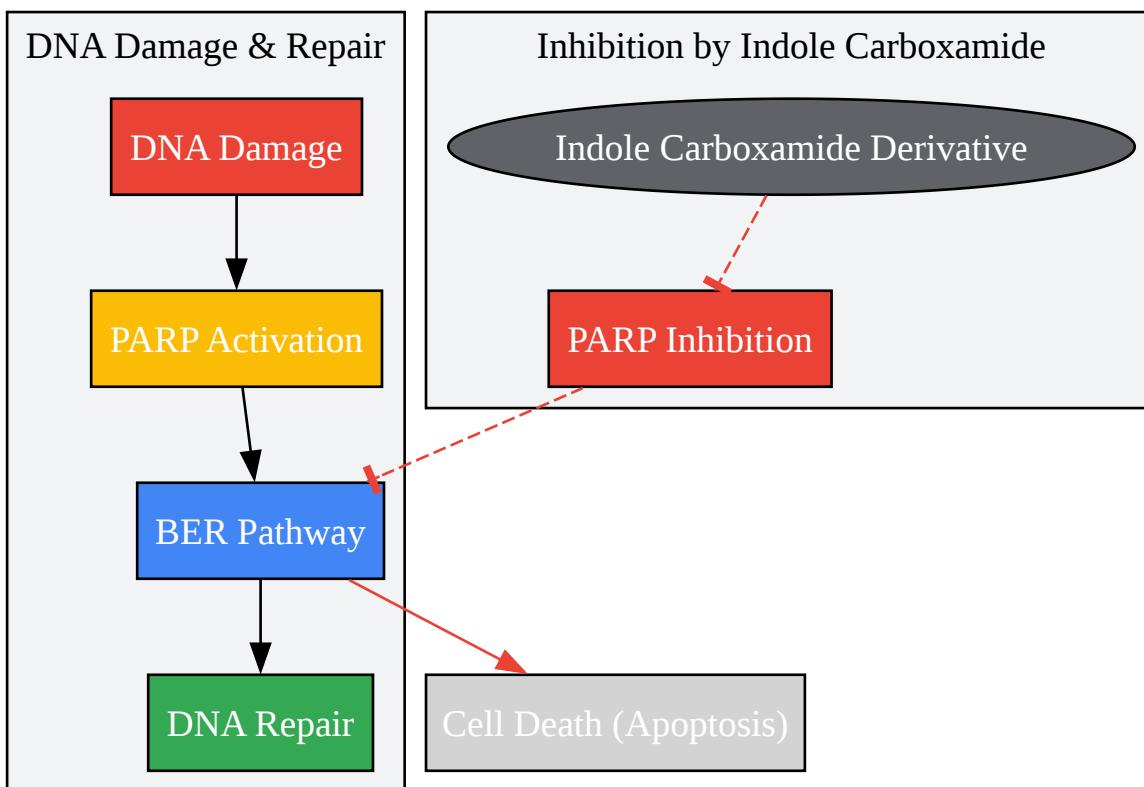
Visualizations

The following diagrams illustrate a general workflow for drug discovery and a potential signaling pathway that indole carboxamide derivatives may target.



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Caption: A generalized workflow for the discovery and preclinical development of novel therapeutic agents.



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Caption: A simplified signaling pathway illustrating the mechanism of PARP inhibition, a target for some indole derivatives.

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